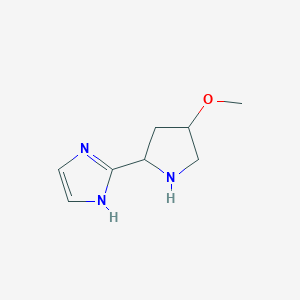

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-(4-methoxypyrrolidin-2-yl)-1H-imidazole |

InChI |

InChI=1S/C8H13N3O/c1-12-6-4-7(11-5-6)8-9-2-3-10-8/h2-3,6-7,11H,4-5H2,1H3,(H,9,10) |

InChI Key |

ISPKAKJVQQMQMU-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(NC1)C2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

One-Pot Solvent-Free Synthesis of Imidazole Derivatives

A solvent-free, one-pot method involves heating a mixture of o-phenylenediamines or substituted diamines, aromatic aldehydes, and ammonium acetate at approximately 70 °C for about one hour. This method yields various 2-substituted imidazoles with high efficiency and purity. The reaction proceeds via condensation and cyclization to form the imidazole ring.

Advantages : High yields (up to 93% for some derivatives), mild conditions, environmentally friendly (no organic solvents), and operational simplicity.

-

$$

\text{o-Phenylenediamine} + \text{Aromatic aldehyde} + \text{NH}_4\text{OAc} \xrightarrow{70^\circ C} \text{2-substituted imidazole}

$$

| Entry | Aldehyde Substituent | Product Yield (%) |

|---|---|---|

| 1 | 4-Methoxyphenyl | 90 |

| 2 | 4-Chlorophenyl | 85 |

| 3 | 4-Nitrophenyl | 83 |

This method can be adapted to introduce pyrrolidine substituents by employing appropriate aldehydes or amines bearing the pyrrolidine moiety.

Microwave-Assisted One-Pot Synthesis in Aqueous Media

Microwave irradiation has been applied to the synthesis of polysubstituted imidazoles, offering significant improvements in reaction time and yield. In this approach, arylaldehydes, ammonium acetate, and benzil or benzoin are combined in water with catalytic amounts of N-heterocyclic carbene (NHC) salts and exposed to microwave irradiation (e.g., 350 W) for short durations (5–10 minutes).

-

- Reaction time reduced from hours to minutes.

- High yields (up to 95%) of tri- and tetra-substituted imidazoles.

- Use of water as a green solvent.

- Avoidance of metal oxidants, enhancing environmental compatibility.

-

- Reactants: Aldehyde, ammonium acetate, benzil/benzoin, and optionally arylamine.

- Solvent: Water.

- Microwave power: 350 W.

- Time: 5–10 minutes.

| Solvent | Yield (%) |

|---|---|

| Water | 95 |

| Ethanol | 88 |

| Acetonitrile | 80 |

This method can be adapted for the synthesis of this compound by selecting suitable aldehyde and amine precursors that incorporate the 4-methoxypyrrolidine moiety.

Synthetic Route Proposal for this compound

Based on the above methodologies, the following synthetic route is proposed:

Preparation of 4-Methoxypyrrolidine-2-carboxaldehyde or equivalent precursor : This can be synthesized or procured as the aldehyde component bearing the 4-methoxypyrrolidine substituent.

One-pot condensation : React the 4-methoxypyrrolidine-2-carboxaldehyde with ammonium acetate and a suitable diamine (e.g., 1,2-diaminopropane or related amine) under solvent-free or aqueous microwave conditions.

Cyclization and imidazole ring formation : The reaction proceeds via condensation and cyclization to form the imidazole ring substituted at the 2-position with the 4-methoxypyrrolidin-2-yl group.

Purification : The product can be isolated by filtration, recrystallization from ethanol or other solvents, and characterized by standard spectroscopic methods (NMR, IR, MS).

Summary Table of Preparation Methods

Research Data and Characterization

Spectroscopic Data : Characterization of imidazole derivatives typically includes:

[^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons, methoxy group (singlet near 3.7 ppm), pyrrolidine ring protons.

[^13C NMR](pplx://action/followup) : Signals for imidazole carbons, methoxy carbon (~55 ppm), and pyrrolidine carbons.

IR Spectroscopy : Characteristic bands for imidazole N-H (~3100 cm^-1), C=N stretching (~1600 cm^-1), and methoxy C-O (~1250 cm^-1).

Mass Spectrometry : Molecular ion peak consistent with the molecular weight of this compound.

Yields : Expected yields based on analogous compounds range from 80% to 93% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Structural Features and Electronic Effects

- This contrasts with SB203580, where a sulfonyl group increases electrophilicity for kinase binding .

- Pyrrolidine vs. Pyrrolidinone: Compounds with pyrrolidinone rings (e.g., –16) exhibit increased rigidity and hydrogen-bonding capacity due to the ketone group, whereas the saturated pyrrolidine in the target compound offers greater conformational flexibility for target adaptation .

- Imidazole vs.

Pharmacological and Biochemical Insights

- However, the absence of a pyridyl or sulfonyl group may limit direct efficacy .

- Antiviral Activity : Diphenylimidazoles () demonstrate that methoxy and chloro substituents on aryl rings enhance SARS-CoV-2 3CLpro inhibition. The target compound’s methoxy-pyrrolidine could similarly optimize binding to protease active sites .

- Antimicrobial Potential: Thiazole-imidazole hybrids () show that alkyl/aryl substitutions improve antibacterial activity, a trait that could be explored in the target compound .

Biological Activity

2-(4-Methoxypyrrolidin-2-yl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCOC1CCN(C1)C2=CN=CN2

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has demonstrated efficacy against a range of bacterial strains, suggesting its potential as an antimicrobial agent. Studies have reported minimum inhibitory concentrations (MICs) indicating effective inhibition of growth for several pathogens.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis.

- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. This activity is hypothesized to be linked to its interaction with neurotransmitter systems.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell growth and survival, particularly in cancer cells.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with neuroprotection and cognitive function.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Study : A study tested its antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects with MIC values ranging from 8 to 32 µg/mL across different strains.

- Cytotoxicity Assessment : In vitro assays using human cancer cell lines (e.g., MCF-7, HepG2) showed that the compound reduced cell viability significantly, with IC50 values ranging from 10 to 20 µM. These findings suggest a promising anticancer profile.

- Neuroprotective Research : A recent investigation into the neuroprotective effects indicated that treatment with this compound led to reduced neuronal apoptosis in models of oxidative stress, highlighting its potential therapeutic role in neurodegenerative conditions.

Comparative Analysis

To contextualize the activity of this compound, it can be compared with other imidazole derivatives known for their biological activities.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Benzimidazole Derivatives | Yes | Moderate | Limited |

| Imidazoline Derivatives | Moderate | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.